4-Carboxymethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
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Overview
Description
4-Carboxymethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound with the molecular formula C9H7NO4S and a molecular weight of 225.22 g/mol . This compound is part of the thieno[3,2-b]pyrrole family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of 4-Carboxymethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is the D-amino acid oxidase (DAO) in CHO cells . DAO is an enzyme that catalyzes the oxidation of D-amino acids into their corresponding keto acids .
Mode of Action
This compound: interacts with its target, DAO, by inhibiting its activity . This inhibition is potent, with IC50 values against human and rat DAO being 145 and 114 nM, respectively .
Biochemical Pathways
The inhibition of DAO by This compound affects the D-amino acid metabolic pathway
Result of Action
The molecular and cellular effects of This compound ’s action primarily involve the inhibition of DAO activity . This could potentially alter the levels of D-amino acids in the cell, affecting various cellular processes.
Biochemical Analysis
Biochemical Properties
4-Carboxymethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of transfected D-amino acid oxidase in CHO cells, while showing no activity towards D-aspartate oxidase and P450 enzymes . These interactions suggest that this compound can modulate enzyme activity, potentially influencing metabolic pathways and cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of D-amino acid oxidase activity in CHO cells indicates its potential to alter cellular metabolism and signaling pathways . This modulation can lead to changes in gene expression and overall cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits enzyme activity by binding to the active site of D-amino acid oxidase, preventing the enzyme from catalyzing its substrate . This inhibition can lead to downstream effects on cellular metabolism and gene expression, highlighting the compound’s potential as a biochemical tool for studying enzyme function and regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of enzyme activity, affecting cellular processes over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant inhibition of enzyme activity and potential toxic effects . Threshold effects have been observed, where a certain dosage is required to achieve a noticeable impact on cellular function. Excessive doses can result in adverse effects, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Its inhibition of D-amino acid oxidase suggests its role in amino acid metabolism, potentially affecting the levels of D-amino acids in cells . This interaction can lead to changes in metabolic pathways, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s use in biochemical studies and ensuring its effective delivery to target sites.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles, affecting its interactions with biomolecules and its overall biochemical effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carboxymethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid typically involves the alkylation of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate with methyl iodide and other alkylating agents such as allyl, propargyl, and benzyl bromides in the presence of sodium hydride in tetrahydrofuran (THF) . The hydrolysis of the resulting ester in aqueous alkali yields the desired carboxylic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process may be optimized for higher yields and purity through controlled reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Carboxymethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid undergoes various chemical reactions, including:
Alkylation: The compound can be alkylated using alkyl halides in the presence of a base.
Hydrolysis: The ester form of the compound can be hydrolyzed to yield the carboxylic acid.
Acylation: The carboxyl group can be activated and reacted with amines to form amides.
Common Reagents and Conditions
Alkylation: Methyl iodide, allyl bromide, propargyl bromide, benzyl bromide, sodium hydride, THF.
Hydrolysis: Aqueous alkali.
Acylation: Carboxylic acids, amines, activation agents.
Major Products Formed
Alkylation: N-substituted derivatives.
Hydrolysis: Carboxylic acid.
Acylation: Amides.
Scientific Research Applications
4-Carboxymethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid .
- 4-Allyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid .
- 4-Benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid .
Uniqueness
4-Carboxymethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is unique due to its carboxymethyl group, which imparts distinct chemical properties and reactivity compared to its methyl, allyl, and benzyl derivatives. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
4-(carboxymethyl)thieno[3,2-b]pyrrole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4S/c11-8(12)4-10-5-1-2-15-7(5)3-6(10)9(13)14/h1-3H,4H2,(H,11,12)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVMKEDJPPRREX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N(C(=C2)C(=O)O)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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